(Cyclohex-3-en-1-yl)(phenyl)methanol
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Overview
Description
(Cyclohex-3-en-1-yl)(phenyl)methanol is an organic compound that features a cyclohexene ring bonded to a phenyl group through a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-3-en-1-yl)(phenyl)methanol typically involves the reaction of cyclohex-3-en-1-ylmethanol with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-3-en-1-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of cyclohex-3-en-1-one and benzaldehyde.
Reduction: Formation of cyclohex-3-en-1-ylmethanol and phenylmethanol.
Substitution: Formation of cyclohex-3-en-1-yl(phenyl)methyl chloride.
Scientific Research Applications
(Cyclohex-3-en-1-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of photo-cross-linkable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Cyclohex-3-en-1-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-methanol: A similar compound with a cyclohexene ring and a methanol moiety but without the phenyl group.
2-Cyclohexen-1-yl(phenyl)methanol: Another similar compound with a different position of the double bond in the cyclohexene ring.
Uniqueness
(Cyclohex-3-en-1-yl)(phenyl)methanol is unique due to the presence of both a cyclohexene ring and a phenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
831-13-0 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
cyclohex-3-en-1-yl(phenyl)methanol |
InChI |
InChI=1S/C13H16O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-5,7-8,12-14H,6,9-10H2 |
InChI Key |
JDRIHMPNNKBFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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